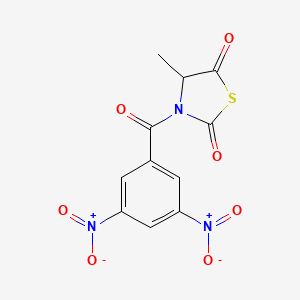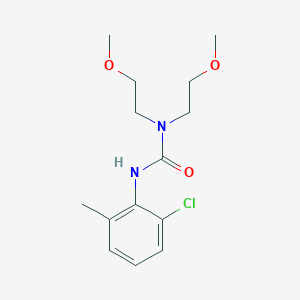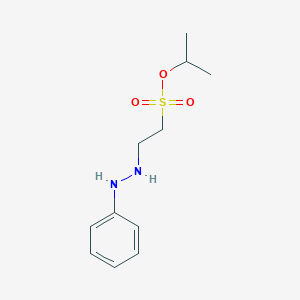![molecular formula C12H15NS B14517052 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline CAS No. 63006-91-7](/img/structure/B14517052.png)
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is a heterocyclic compound that belongs to the family of isoquinoline derivatives. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to an isoquinoline core, makes it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline typically involves the reaction of homocalycotomine with aryl isothiocyanates to form thioureas. These thioureas are then treated with methyl iodide and alkaline conditions to yield the desired compound . Another method involves the treatment of thioureas with ethanolic hydrogen chloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as enzyme inhibition and receptor modulation.
Wirkmechanismus
The mechanism of action of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The thiazine ring’s nitrogen and sulfur atoms play a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions. These interactions can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Similar structure but with an oxygen atom in place of sulfur.
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Another analog with different substituents on the isoquinoline ring.
Uniqueness
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazine ring can engage in unique interactions not possible with oxygen, leading to different pharmacological profiles and reactivity patterns .
Eigenschaften
CAS-Nummer |
63006-91-7 |
|---|---|
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1,2,4,6,7,11b-hexahydro-[1,3]thiazino[4,3-a]isoquinoline |
InChI |
InChI=1S/C12H15NS/c1-2-4-11-10(3-1)5-7-13-9-14-8-6-12(11)13/h1-4,12H,5-9H2 |
InChI-Schlüssel |
UJVVRZSSTYPMRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN2C1C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)

![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)



![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)


![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
